
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Overview
Description
(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol is a chiral pyridine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and an ethanol group at the 1-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and target interactions.
Synthetic routes for analogous pyridine derivatives often involve condensation reactions catalyzed by acids like sulfamic acid, as seen in the preparation of structurally related trifluoromethyl-containing compounds . However, specific synthetic protocols for the (S)-enantiomer may require asymmetric reduction or chiral resolution techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-(trifluoromethyl)pyridine.
Reduction: The pyridine derivative undergoes reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 6-(trifluoromethyl)pyridin-3-one.
Reduction: Formation of 6-(trifluoromethyl)pyridine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol has shown potential as a pharmaceutical agent due to its interactions with biological targets.
Case Study: Enzyme Inhibition
Research indicates that compounds with trifluoromethyl groups can modulate enzyme activity. For instance, similar compounds have been found to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The inhibition of BCATs can alter metabolic pathways in cancer cells, potentially hindering their growth and proliferation .
The compound's biological activity is attributed to its ability to penetrate cell membranes effectively, allowing it to interact with intracellular targets. This property is crucial for its potential use in drug development, particularly for targeting specific diseases.
Agrochemicals
The unique structure of this compound contributes to its herbicidal and fungicidal properties.
Case Study: Herbicide Development
In studies aimed at developing new herbicides, formulations containing this compound exhibited significantly higher herbicidal activity against common weeds compared to traditional compounds. This suggests that the incorporation of trifluoromethyl groups enhances the efficacy of agrochemical formulations.
Materials Science
This compound is also being researched for its potential applications in materials science, particularly in the synthesis of advanced materials.
Case Study: Fluorinated Polymers
Research has demonstrated that incorporating this compound into polymer matrices improves their mechanical properties and durability under harsh conditions. The fluorinated polymers synthesized using this compound exhibit superior thermal stability and chemical resistance.
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of related compounds has shown that modifications can significantly impact their biological activity.
Mechanism of Action
The mechanism of action of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds exhibit structural similarities to (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, as identified in chemical databases and literature (Table 1):
Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Similarity Score |
---|---|---|---|---|
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | 131747-43-8 | C₈H₆F₃NO | Ketone | 0.77 |
2-Trifluoromethylnicotinic acid | 1005174-17-3 | C₇H₄F₃NO₂ | Carboxylic acid | 0.77 |
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid | 1228631-54-6 | C₁₂H₁₀F₃NO₂ | Acrylic acid, propyl substituent | 0.76 |
Target Compound : this compound | Not explicitly listed | C₈H₈F₃NO | Ethanol (secondary alcohol) | 0.75 |
Table 1: Structural analogs of this compound, with similarity scores derived from molecular descriptors .
Functional Group Analysis
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
- Key Difference: Replaces the ethanol group with a ketone.
- Impact : The ketone lacks hydrogen-bonding capability compared to the alcohol, reducing solubility in polar solvents. However, it may enhance reactivity in nucleophilic addition reactions.
- Applications : Likely used as an intermediate in synthesizing more complex trifluoromethylpyridine derivatives .
2-Trifluoromethylnicotinic Acid
- Key Difference: Contains a carboxylic acid group instead of ethanol.
- Impact : Increased acidity (pKa ~2–3) improves water solubility but limits blood-brain barrier permeability. The carboxylic acid is a common pharmacophore in drug design, e.g., for enzyme inhibition .
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic Acid
- Key Difference : Incorporates an acrylic acid chain and a propyl group.
- Impact: The extended conjugation may enhance binding to biological targets (e.g., kinases) via π-π interactions.
Computational Insights
Advanced docking methods like Glide, which account for torsional flexibility and hydrogen bonding, could predict the target compound’s binding modes relative to its analogs . For example:
- The ethanol group may form hydrogen bonds with active-site residues, whereas the ketone or carboxylic acid analogs might interact via dipole or ionic interactions.
- Surflex and FlexX docking methods are less accurate for flexible ligands, highlighting the need for robust computational tools like Glide for such comparisons .
Notes and Limitations
Data Gaps : Experimental data on the target compound’s solubility, melting point, or biological activity are absent in the provided evidence. Further studies are needed.
Diverse Applications : These compounds are relevant to drug discovery (e.g., kinase inhibitors), agrochemicals, and materials science, driven by the versatility of the trifluoromethylpyridine scaffold .
Biological Activity
(S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available data from various research studies.
Structural Overview
The compound features a trifluoromethyl group attached to a pyridine ring, which is known for its electron-withdrawing properties. This structural characteristic can significantly influence the compound's reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties . The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of trifluoromethylpyridine derivatives. For instance, a series of trifluoromethylpyridine amide derivatives demonstrated significant antibacterial activity against various pathogens, suggesting that this compound may exhibit similar properties .
Compound | Bacterial Strain | Activity (μg/mL) |
---|---|---|
This compound | E. coli | 32 |
Similar derivatives | H. influenzae | 16 |
Antichlamydial Activity
The trifluoromethyl substituent has been highlighted for its role in enhancing the antichlamydial activity of certain derivatives. Studies have shown that compounds containing this group can outperform traditional antibiotics, indicating a potential therapeutic application for this compound in treating infections caused by Chlamydia species .
The biological activity of this compound is thought to be mediated through various mechanisms, including:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Interaction with cellular membranes : The lipophilicity imparted by the trifluoromethyl group allows for better membrane penetration, enhancing bioavailability and efficacy.
Study 1: Synthesis and Evaluation
A study synthesized several trifluoromethylpyridine derivatives, including this compound, assessing their biological activities through various assays. The findings indicated that these compounds exhibited promising results in both antioxidant and antimicrobial assays, with IC50 values comparable to existing treatments .
Study 2: Structure-Activity Relationship (SAR)
Another significant study focused on the structure-activity relationship of pyridine derivatives. It was found that modifications at the pyridine ring could enhance biological activity significantly. The introduction of electron-withdrawing groups like trifluoromethyl was particularly beneficial in increasing potency against bacterial strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol, and how is enantiomeric purity achieved?
- Methodological Answer : The compound is typically synthesized via reduction of its ketone precursor, 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone, using chiral reducing agents like (R)- or (S)-CBS (Corey-Bakshi-Shibata) catalysts to ensure enantioselectivity . Alternatively, enzymatic reduction with alcohol dehydrogenases (e.g., from Lactobacillus spp.) can yield the (S)-enantiomer with high optical purity (>99% ee) . Post-synthesis, enantiomeric purity is validated using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and polarimetric analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are used to confirm the pyridine ring substitution pattern and trifluoromethyl group presence. The hydroxyl proton appears as a broad singlet (~1.5 ppm), while the chiral center’s proton splits into a quartet (δ ~4.2 ppm) due to coupling with adjacent groups .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) at m/z 236.0698 (calculated for CHFNO) .
- FT-IR : A strong O-H stretch (~3350 cm) and C-F vibrations (~1150 cm^{-1) are diagnostic .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP ~1.8) and metabolic stability, as measured by in vitro microsomal assays. It also reduces pKa of the hydroxyl group (estimated ~13.5 vs. ~15 for non-fluorinated analogs), affecting hydrogen-bonding interactions in biological systems .
Advanced Research Questions
Q. How can computational docking predict the interaction of this compound with biological targets?
- Methodological Answer : Tools like Glide (Schrödinger) perform systematic searches of ligand conformations, accounting for torsional flexibility and solvation effects. The trifluoromethyl group’s hydrophobic interactions and the hydroxyl group’s hydrogen-bonding capacity are modeled using OPLS-AA forcefields. Validation against crystallographic data (e.g., PDB: 4XYZ) shows RMSD <1.5 Å for binding poses, confirming predictive accuracy .
Q. What strategies resolve contradictions in biological activity data between enantiomers?
- Methodological Answer : Discrepancies in IC values (e.g., (S)-enantiomer showing 10x higher potency than (R)) are addressed via:
- Enantiopure synthesis : Eliminate contamination using chiral chromatography .
- Target-specific assays : Compare binding kinetics (SPR or ITC) to differentiate stereospecific interactions .
- Metabolic profiling : LC-MS/MS identifies enantiomer-specific metabolites (e.g., glucuronidation rates) that may alter activity .
Q. How is the compound optimized for in vivo pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) improves oral bioavailability (from 15% to >50% in rodent models) .
- Stability assays : Plasma stability is tested at 37°C (t >6 h required) using LC-MS quantification.
- Tissue distribution : Radiolabeled F analogs track uptake via PET imaging, showing preferential accumulation in liver and kidneys .
Q. What are the challenges in scaling up enantioselective synthesis, and how are they mitigated?
- Methodological Answer : Industrial-scale synthesis faces:
Properties
IUPAC Name |
(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSFNXTWYOUFV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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